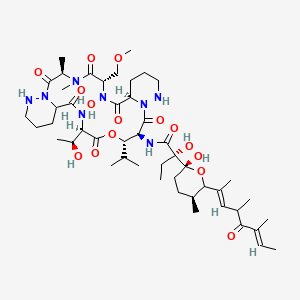
Kettapeptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kettapeptin, also known as this compound, is a useful research compound. Its molecular formula is C48H78N8O15 and its molecular weight is 1007.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
Kettapeptin exhibits potent antibacterial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 3.75 |
| Staphylococcus aureus | 4.5 |
| Streptomyces viridochromogenes | 5.0 |
| Escherichia coli | 6.0 |
The compound's effectiveness against these pathogens is attributed to its unique structural features, which disrupt bacterial cell wall synthesis and function .
Anticancer Properties
This compound also demonstrates significant anticancer activity against several human cancer cell lines. The IC50 values for various cell lines are summarized in the following table:
| Cell Line | IC50 (µg/mL) |
|---|---|
| LXFA 629L | <0.6 |
| LXFL 529L | <0.6 |
| MAXF 401NL | <0.6 |
| MEXF 462NL | <0.6 |
| RXF944L | <0.6 |
| UXF 1138L | <0.6 |
In vivo studies have shown that this compound can reduce tumor size significantly in mouse models, demonstrating its potential as an effective therapeutic agent in cancer treatment .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted by Maskey et al., this compound was isolated from the ethyl acetate extract of Streptomyces sp., showing significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains . The study highlighted its potential application in treating infections caused by resistant bacterial strains.
Case Study 2: Anticancer Activity
Another investigation focused on this compound's effects on human pancreatic carcinoma cells (PSN-1). The compound exhibited high cytotoxicity with an IC50 value of only 6 nM in vitro, indicating strong potential for development as an anticancer drug . In vivo tests demonstrated a remarkable reduction in tumor size when administered at non-toxic doses.
Conclusion and Future Directions
This compound represents a promising candidate for further research and development in both antibacterial and anticancer therapies. Its unique structure and potent biological activities warrant comprehensive studies to fully elucidate its mechanisms of action and therapeutic potential.
Future research should focus on:
- Mechanistic studies to understand how this compound interacts with cellular targets.
- Clinical trials to evaluate safety and efficacy in humans.
- Structural modifications to enhance its activity and reduce potential side effects.
特性
分子式 |
C48H78N8O15 |
|---|---|
分子量 |
1007.2 g/mol |
IUPAC名 |
(2S)-2-[(2R,5S)-6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23R)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide |
InChI |
InChI=1S/C48H78N8O15/c1-13-26(5)37(58)28(7)23-29(8)39-27(6)19-20-48(67,71-39)47(66,14-2)46(65)52-36-38(25(3)4)70-45(64)35(31(10)57)51-40(59)32-17-15-21-49-54(32)41(60)30(9)53(11)42(61)34(24-69-12)56(68)43(62)33-18-16-22-50-55(33)44(36)63/h13,23,25,27-28,30-36,38-39,49-50,57,66-68H,14-22,24H2,1-12H3,(H,51,59)(H,52,65)/b26-13+,29-23+/t27-,28?,30+,31-,32+,33+,34-,35+,36-,38-,39?,47+,48+/m0/s1 |
InChIキー |
GXVLICYFXVVWOH-RKMZHTRFSA-N |
異性体SMILES |
CC[C@@](C(=O)N[C@H]1[C@@H](OC(=O)[C@H](NC(=O)[C@H]2CCCNN2C(=O)[C@H](N(C(=O)[C@@H](N(C(=O)[C@H]3CCCNN3C1=O)O)COC)C)C)[C@H](C)O)C(C)C)([C@]4(CC[C@@H](C(O4)/C(=C/C(C)C(=O)/C(=C/C)/C)/C)C)O)O |
正規SMILES |
CCC(C(=O)NC1C(OC(=O)C(NC(=O)C2CCCNN2C(=O)C(N(C(=O)C(N(C(=O)C3CCCNN3C1=O)O)COC)C)C)C(C)O)C(C)C)(C4(CCC(C(O4)C(=CC(C)C(=O)C(=CC)C)C)C)O)O |
同義語 |
kettapeptin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















